Product packaging for 4,4-Difluoro-3-methylbutanoic acid(Cat. No.:CAS No. 1785096-82-3)

4,4-Difluoro-3-methylbutanoic acid

Cat. No.: B1432691
CAS No.: 1785096-82-3
M. Wt: 138.11 g/mol
InChI Key: SMSZEQDQZWBCGO-UHFFFAOYSA-N
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Description

Significance of Fluorine Incorporation in Organic Molecular Design

Fluorine's unique properties make it a powerful tool for molecular design. acs.org As the most electronegative element, its presence can profoundly alter the electronic characteristics of a molecule. acs.orgtandfonline.com This influences key physicochemical parameters such as the acidity (pKa) of nearby functional groups, which in turn affects a molecule's ionization state, solubility, and permeability across biological membranes. acs.org

Overview of Geminal-Difluorinated Motifs and Their Research Relevance

A particularly noteworthy structural motif in fluorine chemistry is the geminal-difluoromethylene group (-CF2-). enamine.net This group is often employed as a bioisostere, a substituent that mimics the steric and electronic properties of another functional group. For instance, the CF2 group can act as a non-hydrolyzable mimic of a carbonyl group (C=O) or an ether oxygen, while also introducing significant electronic changes. acs.orgnih.gov

The replacement of a methylene (B1212753) group (-CH2-) with a difluoromethylene group (-CF2-) can lead to localized charge inversion and alter bond angles, thereby influencing molecular geometry and interactions. nih.gov This strategic substitution is a key tactic used in drug discovery to mitigate oxidative metabolism and fine-tune physicochemical properties to enhance a compound's performance. enamine.netnih.gov The gem-difluoro motif is a prominent feature in a variety of advanced materials and pharmaceutical compounds, highlighting its broad utility. enamine.net

Research Context of 4,4-Difluoro-3-methylbutanoic Acid within Advanced Fluorine Chemistry

Within this landscape, this compound emerges as a specialized and valuable synthetic building block. This molecule uniquely combines three key features: a carboxylic acid handle for further chemical modification, a metabolically robust gem-difluoro group, and a chiral center at the adjacent carbon (position 3), introduced by the methyl group.

This specific combination makes it a highly sought-after precursor for creating more complex molecules with precise three-dimensional structures and tailored properties. Researchers can leverage the carboxylic acid for amide bond formation or other coupling reactions, while the difluoromethyl group imparts the desirable electronic and stability benefits of fluorination. The stereocenter allows for the development of enantiomerically pure final compounds, which is often crucial for achieving selective interactions with biological targets. Therefore, this compound serves as a linchpin in synthetic strategies aimed at developing novel pharmaceuticals and advanced functional materials where control over metabolism, electronics, and stereochemistry is paramount.

Physicochemical and Structural Data

The properties of this compound and its non-fluorinated parent compound, 3-Methylbutanoic acid, are summarized below.

Table 1: Properties of this compound

PropertyValue
Molecular Formula C5H8F2O2
IUPAC Name This compound
Related Compound (Precursor) 4,4-Difluoro-3-methylbut-1-ene nih.gov
Related Compound Molecular Weight 106.11 g/mol nih.gov

Table 2: Properties of 3-Methylbutanoic acid (Isovaleric acid)

PropertyValueSource
Molecular Formula C5H10O2 nist.gov
Molecular Weight 102.1317 g/mol nist.gov
CAS Number 503-74-2 nist.gov
Synonyms Isovaleric acid, β-Methylbutyric acid, Isopentanoic acid nist.govselleckchem.com
pKa (Strongest Acidic) 5.01 foodb.ca
logP 1.26 foodb.ca

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8F2O2 B1432691 4,4-Difluoro-3-methylbutanoic acid CAS No. 1785096-82-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-difluoro-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2O2/c1-3(5(6)7)2-4(8)9/h3,5H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSZEQDQZWBCGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785096-82-3
Record name 4,4-difluoro-3-methylbutanoic acid
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Synthetic Methodologies for 4,4 Difluoro 3 Methylbutanoic Acid and Its Structural Analogues

Retrosynthetic Strategies for 4,4-Difluoro-3-methylbutanoic Acid

A retrosynthetic analysis of this compound suggests several potential synthetic routes. The primary disconnection would be at the C-C bond between the carboxylic acid group and the fluorinated alkyl chain, leading to a difluorinated building block and a carboxyl synthon. Another approach involves the disconnection of the C-F bonds, pointing towards a precursor molecule that can undergo fluorination.

One plausible retrosynthetic pathway for a related compound, 3-methylbutanoic acid, involves the conversion of 3-methylbutanal, which itself can be derived from α-hydroxy-isocaproate or isovaleryl-CoA. researchgate.net This suggests that a key challenge in the synthesis of this compound lies in the introduction of the gem-difluoro moiety at the 4-position.

A forward synthesis could involve the addition of a nucleophilic difluoromethyl group to a suitable electrophile or the fluorination of a precursor molecule containing a ketone or a related functional group at the 4-position. For instance, a straightforward protocol for the synthesis of carboxylic esters containing a gem-difluoromethylene unit involves the regioselective addition of carboxylic acids to β,β-difluoroacrylates. nih.govacs.orgnih.gov This "hydroacetoxylation" proceeds under thermal conditions without the need for catalysts or additives. nih.govacs.orgnih.gov

Direct Fluorination Approaches for Carboxylic Acid Derivatives

Direct fluorination methods offer an efficient way to introduce fluorine atoms into organic molecules, often with high regioselectivity and functional group tolerance.

Transition Metal-Catalyzed C(sp³)–H Fluorination for β-Fluorinated Carboxylic Acids

Transition-metal-catalyzed C(sp³)–H fluorination has emerged as a powerful tool for the synthesis of fluorinated organic compounds. nsf.gov These methods often utilize a directing group to achieve high regioselectivity.

A notable development is the palladium-catalyzed direct fluorination of unactivated C(sp³)–H bonds at the β-position of carboxylic acids. nih.govacs.org This transformation is facilitated by an 8-aminoquinoline-derived auxiliary, which acts as an effective directing group for the C–H activation. nih.gov The presence of Ag₂O and pivalic acid is crucial for the successful synthesis of β-fluorinated carboxylic acids. nih.govacs.org More recently, a protocol for the direct β-C(sp³)–H fluorination of free carboxylic acids has been developed, which does not require an exogenous directing group. chemrxiv.orgchemrxiv.org This method relies on the rational design of the oxidizing reagent. chemrxiv.orgchemrxiv.org

Palladium(II)/Palladium(IV) catalytic cycles are often implicated in these reactions. nih.govnih.gov Ligand development has been key to advancing this area, with quinoline-based ligands enabling the stereoselective β-C(sp³)–H fluorination of α-amino acids. nih.gov Copper catalysis has also been explored for the C(sp³)–H fluorination of amino acid derivatives. nsf.gov

Electrophilic and Nucleophilic Fluorination Techniques

Both electrophilic and nucleophilic fluorination methods are widely used to synthesize fluorinated compounds. alfa-chemistry.comsigmaaldrich.com

Electrophilic Fluorination: This technique employs reagents that deliver an electrophilic fluorine atom ("F+"). alfa-chemistry.com Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI), Selectfluor®, and N-fluoropyridinium salts. alfa-chemistry.comsigmaaldrich.com These reagents are known for their high selectivity and stability. alfa-chemistry.com For instance, the reaction of ketene (B1206846) acetals with AcOF, generated in situ from fluorine gas, provides α-fluorocarboxylic esters and acids in good yields. organic-chemistry.org

Nucleophilic Fluorination: This approach involves the use of a nucleophilic fluoride (B91410) source (F⁻) to displace a leaving group or add to an unsaturated system. alfa-chemistry.comacs.org Inorganic fluorides like potassium fluoride (KF) and cesium fluoride (CsF) are cost-effective but can be highly basic. alfa-chemistry.com Organic fluorinating agents such as DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor are effective but can be volatile and toxic. alfa-chemistry.com HF complexes like Olah's reagent offer improved safety and reactivity. alfa-chemistry.com A recent development involves the use of a silver catalyst for the decarboxylative nucleophilic fluorination of carboxylic acids, which is advantageous due to the use of a more readily available nucleophilic fluorinating reagent. nih.govacs.org

Decarboxylative Fluorination Protocols

Decarboxylative fluorination is a powerful transformation that replaces a carboxylic acid group with a fluorine atom. nih.gov This method is particularly useful for accessing alkyl fluorides from readily available carboxylic acids. nih.govacs.org

Visible light-promoted photoredox catalysis has enabled the direct conversion of aliphatic carboxylic acids to the corresponding alkyl fluorides. nih.govacs.orgorganic-chemistry.org This operationally simple, redox-neutral method is applicable to a wide range of carboxylic acids. nih.govacs.org The mechanism involves the photon-induced oxidation of a carboxylate to form a carboxyl radical, which then undergoes rapid CO₂ extrusion and fluorine atom transfer from a fluorinating reagent like Selectfluor®. nih.govacs.org

Silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids has also been developed, using AgNO₃ and Selectfluor® in aqueous solution. nih.gov The proposed mechanism involves a catalytic cycle with Ag(I), Ag(II), and Ag(III) species. nih.gov

Deoxyfluorination of Carboxylic Acids to Acyl Fluoride Intermediates

The conversion of carboxylic acids to acyl fluorides is a key step in many synthetic sequences. Acyl fluorides are valuable intermediates due to their balanced stability and reactivity. cas.cnnih.govacs.org

Reagents and Reaction Conditions for Acyl Fluoride Formation

A variety of reagents have been developed for the deoxyfluorination of carboxylic acids to form acyl fluorides. nih.govacs.org These reagents can be broadly categorized as nitrogen-containing and sulfur-containing fluorinating agents. cas.cn More recently, other types of reagents have been introduced, expanding the toolkit for this transformation. cas.cnnih.govrsc.org

Table 1: Reagents and Conditions for Deoxyfluorination of Carboxylic Acids

Reagent Class Reagent Example Conditions Notes
Nitrogen-Containing Cyanuric fluoride Not specified One of the pioneering reagents for this transformation. acs.org
TFFH Not specified A common nitrogen-containing fluorinating agent. cas.cn
Perfluoroalkylamines Not specified Used for the synthesis of acyl fluorides. cas.cn
Sulfur-Containing DAST Not specified A widely used but potentially hazardous reagent. cas.cnnih.gov
Deoxo-Fluor Not specified An alternative to DAST. cas.cn
(Me₄N)SCF₃ Room temperature, base- and additive-free Pioneered by Schoenebeck for deoxyfluorination. nih.gov
BT-SCF₃ Mild conditions A benzothiazolium reagent that can be used in sub-stoichiometric amounts. nih.govbeilstein-journals.org
All-Carbon-Based CpFluor Neutral conditions, 50 °C A bench-stable, all-carbon-based fluorination reagent. cas.cn
Pyridine-Based Pentafluoropyridine (PFP) Mild conditions A cheap, commercially available, and non-corrosive reagent. acs.org
Inorganic Fluoride Source Potassium Fluoride (KF) Not specified A safe and inexpensive fluoride source for deoxyfluorination. rsc.org

Mechanistic Investigations of Deoxyfluorination Processes

Deoxyfluorination, the substitution of a hydroxyl group with a fluorine atom, is a cornerstone of organofluorine chemistry. thieme-connect.com Reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor are commonly employed for this transformation. researchgate.netpitt.eduorganic-chemistry.org Mechanistic studies have revealed that these reactions can proceed through different pathways, including SN1 and SN2 mechanisms, depending on the substrate and reaction conditions. researchgate.netnih.gov

For instance, the deoxyfluorination of primary, secondary, and tertiary alcohols can be achieved using a nontrigonal phosphorous triamide for base-free alcohol activation in conjunction with an organic soluble fluoride donor and a triarylborane fluoride shuttling catalyst. nih.gov In situ 31P NMR spectroscopy has been used to monitor the reaction progress, identifying key intermediates such as hydridophosphorane and its ring-chain tautomer. nih.gov This method allows for the stereoinversion of the alcohol substrate, enabling the preparation of homochiral secondary and tertiary alkyl fluorides. nih.gov

A deeper understanding of the reaction mechanism is crucial for optimizing reaction conditions and expanding the substrate scope. nih.gov For example, mechanistic insights into the deoxyfluorination of phenols with PhenoFluor led to the development of a more robust method suitable for radiolabeling with 18F. acs.org The discovery that the reaction proceeds in a concerted fashion, where the fluoride attacks the aromatic ring as the oxygen leaves, was key to this advancement. acs.org

Addition Reactions to Gem-Difluoroalkenes for Difluoromethylene Unit Construction

The gem-difluoromethylene (-CF2-) unit is a valuable bioisostere for oxygen or a carbonyl group in medicinal and agricultural chemistry. nih.gov A straightforward method to introduce this unit is through the hydrofunctionalization of gem-difluoroalkenes. nih.gov These alkenes are susceptible to nucleophilic attack at the difluorinated carbon due to the strong electron-withdrawing effect of the fluorine atoms. nih.gov However, the resulting β-difluoro anion intermediate is often unstable and can undergo β-fluoride elimination to yield monofluoroalkenes. nih.gov

Hydroacetoxylation of β,β-Difluoroacrylates

A notable development in this area is the hydroacetoxylation of β,β-difluoroacrylates, where carboxylic acids act as effective nucleophiles under catalyst-free conditions. nih.govacs.org Heating a tetrasubstituted gem-difluoroalkene in acetic acid can lead to the desired hydroacetoxylation product in high yield. acs.org This reaction is significant as it provides a direct route to gem-difluoromethylenated esters. nih.govacs.org The scope of this reaction extends to various carboxylic acids, including those with benzyl (B1604629) and heteroaromatic groups, as well as trisubstituted difluoroacrylates. acs.org

SubstrateReagentConditionsProductYield (%)
Tetrasubstituted gem-difluoroalkeneAcetic acid75 °Cgem-Difluoromethylenated ester92
Trisubstituted gem-difluoroalkenep-Toluenesulfonic acidHeatRSO3–CF2 productModerate
Trisubstituted gem-difluoroalkeneCamphor-10-sulfonic acidHeatRSO3–CF2 productModerate

Interestingly, trisubstituted gem-difluoroalkenes can also react with sulfonic acids to generate products containing an RSO3–CF2 bond, a reaction not observed with tetrasubstituted substrates. nih.govacs.org The exact mechanism of this hydroacetoxylation is still under investigation, but it is clear that both the gem-difluoro and ester moieties of the starting material are essential for the reaction to proceed. nih.govacs.org

Regioselective and Stereoselective Considerations

The regioselectivity of addition reactions to gem-difluoroalkenes is a critical aspect, often dictated by the intrinsic polarity of the alkene. researchgate.net Achieving control over the regioselectivity, particularly reversing the typical outcome, remains a significant challenge. researchgate.net However, methods for the regioselective hydroarylation of gem-difluoroalkenes using Ni-H intermediate catalysis have been developed, providing access to compounds with ArCF2- motifs. researchgate.net

Stereoselectivity is also a key consideration, especially in the synthesis of chiral molecules. Nickel-catalyzed enantioselective hydrosilylation of gem-difluoroalkenes has emerged as a powerful method for creating difluoromethylated stereocenters with high yields and excellent enantioselectivity. nih.gov This approach has been successfully applied to generate chiral α-difluoromethylsilanes. nih.govnih.gov Furthermore, the use of prochiral silanes in this reaction allows for the simultaneous construction of both carbon- and silicon-stereogenic centers with high diastereo- and enantioselectivity. nih.gov Density functional theory (DFT) calculations have been employed to elucidate the detailed mechanism of these complex transformations. nih.gov

Synthesis of Precursors and Stereoisomers of this compound

The synthesis of specific precursors and stereoisomers of this compound requires precise control over the introduction of functional groups and stereochemistry.

Approaches for Introducing Specific Alkyl and Hydroxyl Functionalities

The introduction of alkyl and hydroxyl groups at specific positions is crucial for building the carbon skeleton of the target molecule. Methods for preparing partially fluorinated alcohols often involve the reaction of an epoxide with a fluorinating agent, such as hydrogen fluoride or its complexes. google.com The resulting fluorohydrin can then be further functionalized. google.com For the synthesis of gem-difluoroalkenes, which can serve as precursors, the dehydrofluorination of 4-CF3-β-lactams has been reported. nih.govacs.org Subsequent hydrogenation of the resulting gem-difluoroalkene β-lactam provides the corresponding difluoromethyl derivative. nih.govacs.org

Chiral Synthesis and Enantioselective Routes to Fluorinated Carboxylic Acids

The development of enantioselective methods for the synthesis of fluorinated carboxylic acids is a major focus in medicinal chemistry. mdpi.com One approach involves the asymmetric Michael addition of chiral Schiff base Ni(II) complexes to ethyl bromodifluoroacetate, which has been used to synthesize (S)-4,4-difluoroglutamic acid. researchgate.netnih.gov The diastereoselectivity of this reaction is highly dependent on the structure of the chiral ligand on the nickel complex. researchgate.netnih.gov

Another strategy for the enantioselective synthesis of α-fluorinated β2-amino acids starts with a readily available carboxylic acid. acs.org This is converted to an Evans oxazolidinone, which then undergoes enantioselective fluorination and alkylation. acs.org Subsequent removal of the chiral auxiliary and amination yields the desired optically active α-fluorinated β2-amino acid. acs.org

Furthermore, planar chiral [2.2]paracyclophane-based isothiourea catalysts have been shown to be highly effective in the enantioselective fluorination of carboxylic acids, providing a direct route to a wide range of optically active α-fluoroesters with excellent enantioselectivity. organic-chemistry.org The enantiospecific conversion of chiral secondary boronic esters to alkylfluorides using an electrophilic fluorinating agent like Selectfluor II also represents a valuable method. acs.org

Iterative Homologation Techniques for Carboxylic Acids Applied to Fluorinated Systems

Iterative homologation, the process of extending a carbon chain by a single methylene (B1212753) (-CH2-) unit in a stepwise manner, is a fundamental strategy in organic synthesis. acs.orgnih.gov When applied to carboxylic acids, it provides a direct route to higher, structurally related acids. This technique is particularly relevant for the synthesis of fluorinated compounds, where the introduction of a carbon spacer can modulate the significant electronic effects of fluorine atoms, thereby fine-tuning the physicochemical and biological properties of a molecule. The application of these methods to fluorinated systems, however, requires careful consideration of the reactivity modifications imparted by the fluorine substituents.

Historically, the premier method for the one-carbon homologation of carboxylic acids has been the Arndt-Eistert synthesis. acs.orgorganic-chemistry.org This multi-step process involves the conversion of a carboxylic acid to its acid chloride, which then reacts with diazomethane (B1218177) to form a diazoketone intermediate. nrochemistry.comwikipedia.org Subsequent Wolff rearrangement of the diazoketone, typically catalyzed by a metal such as silver(I), generates a ketene. organic-chemistry.orgwikipedia.org This highly reactive ketene is then trapped by a nucleophile, such as water, to yield the desired homologated carboxylic acid. organic-chemistry.org While effective, the Arndt-Eistert synthesis is severely limited by its reliance on diazomethane, a highly toxic and explosive reagent, which complicates its large-scale application. organic-chemistry.orgwikipedia.org

To circumvent the hazards associated with diazomethane, alternative methods have been developed. The Kowalski ester homologation, for instance, serves as a safer substitute. organic-chemistry.orgwikipedia.org This method begins with an ester rather than a carboxylic acid and utilizes dibromomethyllithium followed by a rearrangement to produce a ynolate, which is then quenched to afford the homologated ester. wikipedia.orgorganic-chemistry.org

More recent advancements have focused on the development of catalytic and milder homologation protocols. acs.org Innovations in photoredox catalysis have led to methods that can directly homologate unmodified carboxylic acids under visible light irradiation, avoiding the need for substrate pre-activation to an acid chloride. nih.govnih.gov These modern techniques often feature broad functional group tolerance and operate under significantly milder conditions than their predecessors. acs.orgnih.gov For example, a recently developed procedure exploits the photoredox reactivity of nitroethylene (B32686) to achieve a direct and general homologation of unmodified carboxylic acids. nih.gov Another approach uses a deoxygenative cross-electrophile coupling technique that pairs redox-active esters (derived from carboxylic acids) with aldehyde sulfonyl hydrazones, catalyzed by an organophotocatalyst under visible light. uva.nl

For the synthesis of This compound , an iterative homologation approach would logically commence with the corresponding lower homologue, 3,3-Difluoro-2-methylpropanoic acid . Applying a classical Arndt-Eistert or a modern photoredox-catalyzed homologation would insert a methylene group, extending the carbon backbone to furnish the target compound.

The table below summarizes and compares these key homologation strategies.

Table 1: Comparison of Key Carboxylic Acid Homologation Methodologies

Feature Arndt-Eistert Synthesis Kowalski Ester Homologation Modern Photoredox Homologation
Starting Material Carboxylic Acid (activated as Acid Chloride) nrochemistry.com Ester organic-chemistry.org Unmodified Carboxylic Acid acs.orgnih.gov
Key Reagents Diazomethane, Silver(I) oxide (catalyst) organic-chemistry.orgwikipedia.org Dibromomethyllithium, n-Butyllithium organic-chemistry.org Photoredox catalyst (e.g., Eosin Y), Light Source (e.g., visible light), Radical acceptor nih.govuva.nl
Key Intermediate Diazoketone, Ketene organic-chemistry.orgnrochemistry.com Yttrium enolate, Alkynolate wikipedia.orgorganic-chemistry.org Carbon-centered radical digitellinc.com
Primary Advantage Well-established, historical significance Avoids use of hazardous diazomethane organic-chemistry.orgwikipedia.org Mild conditions, high functional group tolerance, uses unmodified acids acs.orgnih.gov

| Primary Disadvantage | Use of highly toxic and explosive diazomethane organic-chemistry.org | Requires ester starting material, strong bases | Newer technology, catalyst may be complex/expensive |

The application of such a technique to the synthesis of the target compound is outlined below.

Table 2: Hypothetical Iterative Homologation for the Synthesis of this compound

Starting Material Homologation Reagent/Method Expected Product
3,3-Difluoro-2-methylpropanoic acid 1. SOCl₂2. CH₂N₂3. Ag₂O, H₂O(Arndt-Eistert) This compound

Advanced Spectroscopic and Structural Characterization of 4,4 Difluoro 3 Methylbutanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Fluorinated Compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organofluorine compounds. The presence of the ¹⁹F nucleus, which is 100% naturally abundant and possesses a high gyromagnetic ratio, makes it a highly sensitive NMR probe. nih.gov For molecules like 4,4-Difluoro-3-methylbutanoic acid, NMR provides unparalleled insight into the molecular framework, connectivity, and the specific environment of the fluorine atoms. The large chemical shift range of ¹⁹F NMR, significantly wider than that of ¹H NMR, offers excellent signal dispersion, minimizing spectral overlap and facilitating detailed analysis. huji.ac.ilslideshare.net

¹⁹F NMR Spectroscopy for Fluorine Environment Elucidation

¹⁹F NMR spectroscopy is exceptionally sensitive to the electronic environment of fluorine atoms, making it a primary tool for characterizing fluorinated molecules. nih.gov In this compound, the two fluorine atoms are attached to the same carbon (C4), rendering them chemically equivalent. However, their interaction with the chiral center at C3 can make them magnetically non-equivalent, potentially leading to more complex spectra.

The chemical shift for a -CF₂- group typically appears in a specific region of the ¹⁹F NMR spectrum. ucsb.edu The signal for the two fluorine atoms in this compound is expected to be a triplet due to coupling with the two adjacent protons on C2 (the methylene (B1212753) group), assuming free rotation. Furthermore, coupling to the single proton on C3 would split this triplet into a doublet of triplets. The precise chemical shift is influenced by the electron-withdrawing carboxylic acid group and the electron-donating methyl group.

Table 1: Predicted ¹⁹F NMR Data for this compound

Nucleus Predicted Chemical Shift (δ) ppm Predicted Multiplicity Coupling Constant (J) Hz
F (at C4) -80 to -140 Doublet of Triplets JH-F (from H at C3), JH-F (from H₂ at C2)

Note: Chemical shifts are referenced to CFCl₃. Negative values indicate upfield shifts. ucsb.educolorado.edu

¹H NMR and ¹³C NMR Spectral Interpretation for Backbone Structure

¹H and ¹³C NMR spectroscopy are essential for determining the carbon-hydrogen framework of the molecule. The electron-withdrawing effect of the two fluorine atoms significantly influences the chemical shifts of nearby protons and carbons, causing them to resonate further downfield compared to their non-fluorinated analogs like 3-methylbutanoic acid. nist.gov

In the ¹H NMR spectrum, distinct signals are expected for the methyl protons (-CH₃), the methylene protons (-CH₂-), the methine proton (-CH-), and the acidic proton of the carboxyl group (-COOH). The methine and methylene protons will show complex splitting patterns due to both H-H and H-F couplings.

The ¹³C NMR spectrum will show five distinct carbon signals. The carbon atom bonded to the fluorine atoms (C4) will exhibit a large C-F coupling constant, appearing as a triplet. The other carbons (C1, C2, C3, and the methyl carbon) will also show smaller couplings to the fluorine atoms.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

Atom Position ¹H NMR Predicted Shift (ppm) ¹H NMR Predicted Multiplicity ¹³C NMR Predicted Shift (ppm) ¹³C NMR Predicted Multiplicity (due to C-F coupling)
C1 (-COOH) 10-12 Singlet (broad) 175-180 Triplet (small J)
C2 (-CH₂-) ~2.5 Multiplet 35-45 Triplet
C3 (-CH-) ~2.8 Multiplet 30-40 Triplet
C4 (-CF₂H) ~5.8 Triplet of Doublets (JH-F, JH-H) 115-125 Triplet (large J)
Methyl (-CH₃) ~1.2 Doublet 15-20 Quartet (small J)

Note: Predicted values are based on data from analogous structures and known substituent effects. rsc.orgmodgraph.co.uk

Two-Dimensional NMR Techniques for Comprehensive Structural Assignment

To unambiguously assign all proton and carbon signals and confirm the connectivity of this compound, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For instance, it would show a cross-peak between the methyl protons and the C3 methine proton, and between the C3 methine proton and the C2 methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. hmdb.ca It would definitively link each proton signal to its corresponding carbon signal (e.g., the methyl protons to the methyl carbon, the C2 protons to the C2 carbon).

Together, these 2D NMR experiments provide a complete and verified assignment of the molecular structure.

X-ray Crystallography for Absolute Stereochemistry and Molecular Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and molecular conformation. If a suitable single crystal of this compound can be grown, this technique could provide an unambiguous determination of its absolute stereochemistry at the C3 chiral center.

The analysis would reveal the spatial arrangement of the atoms, confirming the tetrahedral geometry around the sp³ carbons and the planar nature of the carboxylic acid group. It would also detail the torsional angles, providing insight into the preferred conformation of the molecule in the crystal lattice. This information is critical for understanding intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, which dictates the crystal packing.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to study its fragmentation patterns, which can provide structural clues. The molecular formula for this compound is C₅H₈F₂O₂. sigmaaldrich.com

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺).

Under electron ionization (EI), the molecule is expected to fragment in a predictable manner. Key fragmentation pathways would likely include:

Loss of the carboxyl group (-COOH) or a related fragment.

Alpha-cleavage adjacent to the carbonyl group.

Cleavage of the C-C bonds in the carbon backbone.

Loss of HF or F• radicals.

The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The fragmentation pattern of the non-fluorinated analog, 3-methylbutanoic acid, often shows a characteristic peak at m/z 60. nist.gov The presence of fluorine atoms would significantly alter this pattern, leading to unique fragments that help confirm the structure.

Table 3: Key Ions in the Predicted Mass Spectrum of this compound

Ion Formula Predicted m/z Description
[M]⁺ [C₅H₈F₂O₂]⁺ 138.05 Molecular Ion
[M-OH]⁺ [C₅H₇F₂O]⁺ 121 Loss of hydroxyl radical
[M-COOH]⁺ [C₄H₇F₂]⁺ 93 Loss of carboxyl group

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by absorptions corresponding to the carboxylic acid and the carbon-fluorine bonds.

The most prominent features would be:

A very broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

A strong, sharp absorption band around 1700-1725 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid.

Strong absorption bands in the 1000-1200 cm⁻¹ region, which are characteristic of C-F stretching vibrations.

The presence of these characteristic bands provides clear evidence for the key functional groups within the molecule.

Table 4: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibration Type Predicted Frequency Range (cm⁻¹) Intensity
O-H (Carboxylic Acid) Stretch 2500 - 3300 Strong, Broad
C-H (Alkyl) Stretch 2850 - 3000 Medium
C=O (Carboxylic Acid) Stretch 1700 - 1725 Strong
C-F Stretch 1000 - 1200 Strong

Note: Frequencies are typical and can be influenced by the molecular environment and physical state.

Computational and Theoretical Investigations of Difluorinated Carboxylic Acids

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone for investigating the electronic structure and molecular geometry of fluorinated carboxylic acids. nih.gov DFT methods, such as the B3LYP hybrid functional combined with basis sets like 6-311G, are employed to optimize molecular geometries and predict structural parameters. fluorine1.ru

For a molecule like 4,4-Difluoro-3-methylbutanoic acid, DFT calculations would reveal the profound impact of the two fluorine atoms on the molecule's geometry. The strong electronegativity of fluorine creates highly polarized C-F bonds, which in turn influences adjacent bond lengths and angles through powerful inductive effects. fluorine1.rufluorine1.ru These calculations can precisely determine parameters such as C-F, C-C, and C=O bond lengths and the dihedral angles that define the molecule's three-dimensional shape. nih.gov

The presence of multiple C-F bonds strengthens the carbon-carbon skeleton, a phenomenon that can be quantified through computational analysis. fluorine1.ru DFT is also used to calculate the molecular electrostatic potential (MEP) map, which visualizes the charge distribution and identifies electrophilic and nucleophilic sites, critical for predicting intermolecular interactions.

Table 1: Representative DFT-Calculated Parameters for a Difluorinated Alkane Chain Note: This table provides illustrative data for a related difluorinated system, as specific peer-reviewed DFT data for this compound is not publicly available. The principles are directly applicable.

ParameterValue (ωB97X-D/6-311++G(d,p))Description
C-F Bond Length~1.39 ÅTypical length of a C-F bond in a fluoroalkane.
C-C-F Bond Angle~109.5°Near-tetrahedral angle, slightly distorted by fluorine.
F-C-F Bond Angle~107°Angle between geminal fluorine atoms.
C-F Dipole Moment~1.8 DHigh polarity of the individual carbon-fluorine bond.

Data modeled after principles described in computational studies of fluorinated alkanes. nih.gov

Computational Modeling of Reaction Mechanisms in Fluorination and Derivatization

Computational modeling is a powerful tool for understanding the complex mechanisms of reactions involving fluorinated compounds, including their synthesis (fluorination) and subsequent transformations (derivatization). nih.gov

To understand how a molecule like this compound might be synthesized or how it reacts, chemists use computational methods to map out the entire reaction pathway. This involves locating and characterizing the transition states (TS)—the highest energy points along the reaction coordinate. acs.org By calculating the energy of reactants, products, and transition states, a complete energy landscape can be constructed.

For instance, in a potential synthesis involving the fluorination of a precursor, DFT calculations can identify the transition state structure for the fluorine transfer step. nih.gov The activation energy (the difference in energy between the reactants and the transition state) determines the reaction rate. Comparing the activation energies for different possible pathways allows chemists to predict which products will form and under what conditions. nih.gov Studies on similar reactions, like the fluorination of iodoethane, show that fluorination at the β-carbon can suppress certain reaction pathways (like E2 elimination) while opening new ones. nih.gov

Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect (often denoted as -I), which significantly alters the electronic properties of the molecule. numberanalytics.com This effect is critical in determining the acidity of the carboxylic acid group and the reactivity of the rest of the molecule. Computational methods like Natural Bond Orbital (NBO) analysis can quantify this charge distribution, revealing the partial positive charges on the carbon atoms attached to fluorine. fluorine1.ru

Beyond simple induction, fluorine participates in more subtle stereoelectronic effects. researchgate.net One of the most important is hyperconjugation, where an electron-filled bonding orbital interacts with a nearby empty antibonding orbital. In fluorinated systems, the interaction between a C-C or C-H sigma (σ) bonding orbital and the low-lying C-F antibonding orbital (σ*CF) can stabilize certain conformations. This is a key factor in the "gauche effect," where a conformation with adjacent electronegative substituents in a gauche position (dihedral angle of ~60°) is favored over the anti-conformation. acs.org

Prediction of Conformational Preferences and Chiral Properties

The three-dimensional shape of a molecule is critical to its function. For a chiral molecule like this compound (with a stereocenter at the C3 position), understanding its conformational preferences is key. sci-hub.box

Computational methods are used to perform a conformational search, systematically identifying all low-energy shapes the molecule can adopt. nih.gov For each conformation, the relative energy is calculated, allowing for the prediction of the most stable structure and the relative populations of different conformers at a given temperature. semanticscholar.orgsoton.ac.uk

The gauche effect, driven by stereoelectronics, plays a significant role here. acs.org The orientation of the C-F bonds relative to the C-C backbone and the carboxylic acid group will be heavily influenced by these stabilizing hyperconjugative interactions. researchgate.net These preferences can be validated experimentally through techniques like NMR spectroscopy, where calculated coupling constants can be compared to measured values. soton.ac.uk

Molecular Dynamics Simulations for Molecular Interactions

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how the molecule behaves and interacts with its environment over time. nih.gov MD simulations model the movements of all atoms in a system, including the fluorinated acid and surrounding solvent molecules (like water), based on a force field that describes the interatomic forces. researchgate.net

An MD simulation of this compound in water would reveal how the molecule tumbles and changes conformation. It would also show the formation and breaking of hydrogen bonds between the carboxylic acid group and water, as well as the weaker, but still significant, interactions between the C-F bonds and water. nih.gov Such simulations are crucial for understanding properties like solubility and how the molecule might interact with a biological target, like an enzyme's active site. arxiv.org

Computational Approaches for Exploring Chemical Reactivity and Selectivity

Computational chemistry offers a predictive framework for understanding the chemical reactivity and selectivity of fluorinated molecules. numberanalytics.comnumberanalytics.com By analyzing the electronic structure, one can predict where a molecule is most likely to react.

For example, the calculated electrostatic potential can show that the carbonyl carbon of the carboxylic acid is an electrophilic site, while the oxygen atoms are nucleophilic. The acidity (pKa) of the carboxylic acid can be predicted with good accuracy using thermodynamic cycles in combination with DFT calculations in both gas and solution phases. researchgate.net

Furthermore, computational models can predict the outcome of reactions. In cases where a reaction can lead to multiple products (regioselectivity or stereoselectivity), transition state analysis can determine which pathway has the lower energy barrier, thus predicting the major product. acs.org This predictive power is invaluable in designing new synthetic routes and in understanding the behavior of complex fluorinated molecules. rsc.org

Applications of 4,4 Difluoro 3 Methylbutanoic Acid As a Chemical Building Block in Advanced Synthesis

Role in the Construction of Diverse Fluorine-Containing Organic Molecules

The strategic placement of fluorine atoms in organic molecules can profoundly influence their reactivity and biological properties. 4,4-Difluoro-3-methylbutanoic acid serves as a versatile precursor for synthesizing various classes of organofluorine compounds, particularly fluorinated heterocycles which are prominent scaffolds in pharmaceuticals.

The synthetic utility of this acid lies in its capacity to be transformed into key intermediates for cyclization reactions. For instance, the carboxylic acid can be converted into unsaturated derivatives, which are then used in fluorocyclization reactions to create novel heterocyclic systems. Methodologies have been developed for the synthesis of fluorinated tetrahydropyridazines and dihydrooxazines from β,γ-unsaturated hydrazones and oximes, respectively. cardiff.ac.ukle.ac.uk By converting this compound into an appropriate unsaturated precursor, it can be integrated into these synthetic pathways to generate six-membered, fluorinated N-heterocycles. cardiff.ac.uk

Furthermore, the difluoromethyl group can direct or participate in cycloaddition reactions. While direct examples are specific to the reaction partners, the principles of using fluorinated components to build sulfur-containing heterocycles like thiolanes and thiiranes are well-established. nih.gov The electron-withdrawing nature of the fluoroalkyl group in derivatives of this compound can enhance the reactivity of adjacent functional groups, making them suitable partners in [3+2] or [4+3] cycloadditions to form five-, six-, or even seven-membered ring systems. nih.gov This adaptability makes it a foundational component for generating libraries of diverse fluorinated molecules for screening and development.

Integration into Complex Molecular Architectures for Medicinal Chemistry Research

The incorporation of fluorine is a widely used strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. The gem-difluoro group, in particular, is a key motif used to modulate these properties.

A systematic study on functionalized gem-difluorinated cycloalkanes revealed that the CF2 moiety significantly impacts acidity, basicity, lipophilicity (LogP), and aqueous solubility. nih.gov The influence on pKa is primarily driven by the inductive effect of the fluorine atoms, a principle that applies to acyclic compounds like derivatives of this compound. nih.gov Such modifications are critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates. For example, novel inhibitor scaffolds, such as nih.govwikipedia.orgnih.govtriazolo[3,4-b]benzothiazole and 2-substituted 4,5-dihydrothiazole-4-carboxylic acids, have been developed to target enzymes like poly(ADP-ribose) polymerases (PARPs) and metallo-β-lactamases. nih.govnih.gov this compound represents a valuable starting material for creating analogues of these inhibitors, where the difluorinated fragment can explore new binding interactions or improve metabolic resistance.

Table 1: Impact of gem-Difluorination on Physicochemical Properties Relevant to Medicinal Chemistry This table is a conceptual representation based on findings from related compound classes.

Property Observation for gem-Difluoro Compounds Implication for Derivatives of this compound
Acidity/Basicity (pKa) Influenced by the strong inductive effect of fluorine atoms. nih.gov The pKa of the carboxylic acid is lowered, and the basicity of any derived amino group is reduced.
Lipophilicity (LogP) Generally increases lipophilicity, but the effect is complex and depends on molecular context. nih.gov Can be used to modulate the LogP of a lead compound to optimize its membrane permeability.
Metabolic Stability gem-Difluorination at a metabolically susceptible site often improves stability. nih.gov The CF2 group can block enzymatic oxidation that might occur at the analogous CH2 position.

Bioisosteric replacement is a cornerstone of rational drug design, where a functional group is replaced by another with similar steric and electronic properties to enhance a molecule's therapeutic profile. The difluoromethylene (CF2) group is a well-known bioisostere of an ether oxygen, a carbonyl group, or a hydroxylated carbon. nih.gov More specifically, the C-CF2H group has been shown to be an effective bioisostere for a secondary alcohol (CH-OH), retaining the ability to act as a hydrogen-bond donor while being more lipophilic and metabolically robust. nih.gov

This compound is a precursor to scaffolds containing the C(sp³)–CF2H motif. Through chemical modifications, it can be incorporated into molecules where this group replaces a hydroxyl or other functionality. A key strategy in modern medicinal chemistry is the late-stage deoxydifluoromethylation of alcohols. nih.gov Synthesizing analogues from scratch using building blocks like this compound provides an alternative and often more scalable route to these valuable chemotypes. This allows medicinal chemists to systematically explore the impact of this bioisosteric replacement on a drug candidate's potency and pharmacokinetic properties.

Fluorinated amino acids are powerful tools for modifying peptides, influencing their conformation, stability, and biological activity. nih.govpsu.edu this compound is an ideal starting material for the synthesis of novel, non-proteinogenic fluorinated β-amino acids.

A direct pathway involves the conversion of the carboxylic acid to a primary amine with the loss of one carbon atom. Two classic name reactions are particularly suited for this transformation: the Curtius and Hofmann rearrangements.

Curtius Rearrangement : This reaction converts a carboxylic acid into an acyl azide, which then thermally rearranges to an isocyanate. nih.govmasterorganicchemistry.comorganic-chemistry.org The isocyanate can be subsequently hydrolyzed to yield a primary amine. nih.govwikipedia.org Applying this sequence to this compound would produce 3,3-difluoro-2-methylpropan-1-amine, a key precursor for a fluorinated β-amino acid. The reaction proceeds with full retention of configuration at the migrating carbon center. wikipedia.org

Hofmann Rearrangement : This reaction transforms a primary amide, readily prepared from the carboxylic acid, into a primary amine with one fewer carbon. wikipedia.orgchemistrysteps.com The amide is treated with bromine in a strong base, which also proceeds through an isocyanate intermediate. wikipedia.orgmasterorganicchemistry.comnrochemistry.com This provides an alternative, high-yielding route to the same fluorinated amine precursor.

Once synthesized, these fluorinated β-amino acid derivatives can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques, creating peptidomimetics with enhanced proteolytic stability or unique folding properties. nih.gov

Table 2: Synthetic Pathways to Fluorinated Amino Acid Precursors

Rearrangement Reaction Starting Material from Target Acid Key Intermediate Product
Curtius Rearrangement 4,4-Difluoro-3-methylbutanoyl azide Isocyanate 3,3-Difluoro-2-methylpropan-1-amine nih.govwikipedia.org

| Hofmann Rearrangement | 4,4-Difluoro-3-methylbutanamide | Isocyanate | 3,3-Difluoro-2-methylpropan-1-amine wikipedia.orgnrochemistry.com |

Derivatization Strategies for Functional Group Transformations

The carboxylic acid moiety of this compound is a versatile chemical handle that allows for a wide range of derivatizations, enabling the diversification of the molecular scaffold for various applications.

The most fundamental transformations of this compound involve the carboxylic acid group.

Esterification : The acid readily undergoes esterification when treated with an alcohol under acidic catalysis (Fischer esterification) or by using coupling agents. nih.gov This reaction is used not only to create ester derivatives for biological testing but also to protect the carboxylic acid during subsequent synthetic steps. A wide variety of alcohols can be used, leading to a large library of esters with different properties. nih.gov

Amide Bond Formation : The formation of amides is crucial for building peptides and other complex molecules. This is typically achieved by activating the carboxylic acid with a coupling reagent (such as DCC, HOBt, or T3P®) and then reacting it with a primary or secondary amine. cardiff.ac.ukmdpi.com These reactions are generally high-yielding and tolerant of many other functional groups, making them a robust method for incorporating the 4,4-difluoro-3-methylbutanoyl scaffold into larger molecules.

Beyond simple ester and amide formation, the carboxylic acid group can be transformed into other functionalities to create fundamentally different molecular structures.

One key transformation is the reduction of the carboxylic acid to the corresponding primary alcohol, 4,4-difluoro-3-methylbutan-1-ol . This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4). The resulting alcohol is a versatile intermediate that can undergo a host of further reactions, such as oxidation to the aldehyde, conversion to halides for substitution reactions, or ether formation.

As previously discussed (Section 5.2.2), the Hofmann and Curtius rearrangements represent powerful methods for scaffold diversification. nih.govnrochemistry.com By converting the C4-carboxylic acid into a C3-amine, the entire chemical nature of the building block is altered. This opens up synthetic pathways to new classes of compounds, including β-amino acids, ureas (by trapping the isocyanate with an amine), and carbamates (by trapping with an alcohol), significantly expanding the chemical space accessible from this single fluorinated precursor. masterorganicchemistry.comwikipedia.org

No Published Research Found for this compound in Specified Synthetic Applications

Despite a comprehensive search of scientific literature and chemical databases, no specific examples or detailed research findings have been identified for the application of this compound as a chemical building block in heterocycle synthesis, ring expansion, or ring contraction reactions.

While the fields of fluorine chemistry and synthetic organic chemistry are vast, with numerous publications on the synthesis of fluorinated heterocycles and methodologies for ring size manipulation, information regarding the direct use of this compound in these specific transformations appears to be absent from publicly accessible research.

General searches for the synthesis of fluorinated heterocycles reveal a wide array of precursor molecules and synthetic strategies. nih.govnih.govmdpi.comresearchgate.net Similarly, extensive literature exists on the mechanisms and applications of ring expansion and ring contraction reactions in organic synthesis. wikipedia.orgetsu.eduwhiterose.ac.ukntu.ac.ukchemistrysteps.com These reactions are fundamental tools for accessing diverse and complex molecular architectures. masterorganicchemistry.comnih.gov

The term "building block" in organic synthesis refers to a readily available molecule with specific functional groups that can be incorporated into a larger, more complex structure. sigmaaldrich.comnih.govresearchgate.netorgsyn.org While this compound possesses a difluorinated carbon center and a carboxylic acid moiety, making it a potentially interesting synthon, there is no documented evidence of its utilization in the construction of heterocyclic rings or in reactions designed to alter ring sizes.

This lack of available data prevents the creation of an article with detailed research findings and data tables as requested. The scientific community has not, to date, published any studies detailing the specific reactivity of this compound in the context of heterocycle synthesis or ring expansion/contraction reactions.

Mechanistic Insights into the Biological Activity of Fluorinated Carboxylic Acids Focus on Molecular Level Interactions and in Vitro Studies

Impact of Geminal-Difluorination on Molecular Interactions with Biological Targets

The replacement of two hydrogen atoms on a single carbon with fluorine atoms, known as geminal-difluorination, imparts unique characteristics to a molecule that can significantly influence its interactions with biological macromolecules like proteins and enzymes. researchgate.net This substitution serves as a powerful tool in rational drug design, allowing for the fine-tuning of a compound's pharmacological profile. researchgate.netnih.gov

Influence on Electronic Properties, Hydrogen Bonding, and Hydrophobic Interactions

The geminal-difluoro group (CF2) exerts a strong influence on the local molecular environment due to the high electronegativity of fluorine. researchgate.netnih.gov This has several key consequences for biological interactions:

Electronic Properties and Acidity: The primary effect of the CF2 group is its strong electron-withdrawing inductive effect. nih.govresearchgate.net For a carboxylic acid like 4,4-Difluoro-3-methylbutanoic acid, the CF2 group at the 4-position significantly increases the acidity of the carboxylic acid proton compared to its non-fluorinated analog. nih.govnih.govwikipedia.org This change in pKa can alter the ionization state of the molecule at physiological pH, which is critical for its interaction with biological targets, particularly with ionizable amino acid residues such as arginine in a binding pocket. nih.gov

Hydrogen Bonding: While the C-F bond itself is a poor hydrogen bond acceptor, the presence of the CF2 group can modulate the hydrogen-bonding capabilities of nearby functional groups. nih.gov The difluoromethyl group (CF2H), a related moiety, is noted for its ability to participate in hydrogen-bonding interactions, acting as a bioisostere for a hydroxyl group but with increased metabolic stability. princeton.edu The altered electronic landscape around the carboxylic acid head of a molecule like this compound can influence the strength and geometry of hydrogen bonds formed with receptor sites. nih.gov

Modulation of Enzyme Activity through Binding Mechanisms

The structural and electronic changes induced by gem-difluorination can significantly modulate how a molecule binds to and affects the activity of an enzyme. Fluorinated groups can act as isosteres (mimics) of other functional groups, allowing them to interact with an enzyme's active site. researchgate.net

Research into inhibitors of various enzymes has demonstrated the utility of fluorinated butanoic acid analogs. For instance, studies on 2,4-dioxo-4-phenylbutanoic acid analogues as enzyme inhibitors have shown that specific substitutions are critical for potent binding. researchgate.net For this compound, the CF2 group could serve as a bioisostere for other chemical groups, potentially leading to altered or enhanced binding affinity. nih.govnih.gov The precise fit and electronic complementarity within the enzyme's active site determine the inhibitory potential. Mechanistic studies on enzymes like glycoside 3-oxidases reveal that the topology of the active site is finely tuned for the recognition, stabilization, and oxidation of their substrates. nih.gov The introduction of a gem-difluoro group would alter the ligand's shape and electronic distribution, thereby influencing its ability to achieve a catalytically competent conformation within an enzyme active site. nih.gov

Receptor Binding Affinity and Specificity Studies

The introduction of fluorine into ligands can lead to high affinity and selectivity for specific receptors. nih.gov For example, fluorinated ligands have been developed that show very high affinity for sigma receptors. nih.gov The enhanced binding can be attributed to the unique properties conferred by fluorine, which can block sites from metabolic oxidation and improve the interaction profile. nih.gov

In the context of this compound, the gem-difluoro moiety could contribute to a more favorable binding free energy with a target receptor. The increased acidity of the carboxylate group can strengthen ionic interactions with positively charged residues like arginine, while the fluorinated alkyl chain engages in hydrophobic interactions. nih.gov Studies on perfluorocarboxylic acids binding to human serum albumin show that binding is often entropically driven and that polar head groups make stabilizing hydrogen bonds and polar interactions with ionizable residues to secure them in place. nih.gov The specific stereochemistry of the methyl group at the 3-position, combined with the difluorination at the 4-position, would create a distinct three-dimensional structure that could enhance specificity for a particular receptor binding pocket.

Role of Fluorinated Carboxylic Acids as Biochemical Probes

Fluorinated compounds, including carboxylic acids, are valuable tools as biochemical probes, particularly in nuclear magnetic resonance (NMR) spectroscopy and fluorescence-based assays. nih.govrsc.org The sensitivity of the fluorine NMR signal to the local chemical environment allows for the monitoring of molecular interactions and enzymatic activity in complex biological systems. nih.gov

For example, fluorinated esters like ethyl fluoroacetate (B1212596) have been used as probes to measure carboxylesterase activities in systems as complex as intact erythrocytes and bacteria. nih.gov The change in the fluorine resonance upon enzymatic hydrolysis of the ester provides a direct measure of the reaction kinetics. nih.gov Similarly, fluorinated derivatives of 7-hydroxycoumarin-3-carboxylic acid have been synthesized to act as fluorescent molecular probes. rsc.org These probes are used to quantify small molecule-protein interactions in living cells, facilitating the study of drug engagement with intracellular targets. rsc.org A compound like this compound, if appropriately derivatized, could potentially be used in ¹⁹F NMR-based screening assays to identify and characterize inhibitors of specific enzymes.

In Vitro Studies on Cellular Pathways and Molecular Recognition

In vitro studies are essential for understanding how a molecule like this compound might interact with cellular components and influence biological pathways. Such studies often involve techniques like molecular docking to predict and analyze these interactions at a molecular level.

Ligand-Target Interaction Analysis via Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. nih.govnih.gov This method is instrumental in structure-based drug design for identifying potential new drug candidates and understanding their mechanism of action. researchgate.net

In a typical molecular docking study, the three-dimensional structure of the target protein is used to create a virtual binding site. The ligand, in this case, this compound, would be computationally placed into this site in various conformations. A scoring function then estimates the binding energy for each pose, with lower energy values suggesting a more favorable interaction. nih.gov

Analysis of the best docking poses reveals key molecular interactions, such as:

Hydrogen Bonds: The carboxylic acid group of the ligand is a prime candidate for forming hydrogen bonds with polar amino acid residues (e.g., Serine, Threonine, Arginine) in the binding pocket. nih.gov

Hydrophobic and van der Waals Interactions: The methyl group and the difluorinated alkyl chain would likely engage in hydrophobic interactions with non-polar residues (e.g., Leucine, Isoleucine, Valine). nih.gov

Ionic Interactions: If the carboxylic acid is deprotonated, it can form strong ionic bonds (salt bridges) with positively charged residues like Arginine or Lysine. nih.gov

Docking studies on various ligands, including butanoic acid analogs and other fluorinated molecules, have successfully identified key binding residues and predicted binding affinities. researchgate.netscienceopen.comnih.gov For instance, docking of metformin (B114582) analogues with the GSK-3β protein identified key interactions with specific amino acid residues, confirming their potential as inhibitors. nih.gov The table below summarizes typical interactions that could be expected from a docking analysis of a small molecule inhibitor.

Interaction TypeLigand Functional Group (Example)Protein Residue (Example)Significance in Binding
Hydrogen BondCarboxylic Acid (-COOH)Arginine, Serine, GlutamineProvides specificity and directionality to binding.
Ionic InteractionCarboxylate (-COO⁻)Arginine, LysineStrong, long-range interaction that anchors the ligand.
Hydrophobic InteractionAlkyl Chain (-CH₃, -CH₂)Leucine, Valine, IsoleucineMajor driving force for binding, burying non-polar surfaces.
Pi-Alkyl / Pi-PiAromatic Ring (if present)Phenylalanine, TyrosineStabilizes binding through interactions with aromatic residues.

Such computational analyses provide a structural hypothesis for how a ligand like this compound might inhibit a target, guiding further experimental validation and lead optimization efforts. nih.gov

Investigation of Altered Biochemical Transformations and Metabolic Pathways in Cellular Systems

Detailed studies on how this compound specifically alters biochemical transformations and metabolic pathways in cellular systems are not readily found in the current body of scientific research. However, research on other fluorinated carboxylic acids provides a framework for potential mechanisms.

The presence of fluorine atoms can significantly influence a molecule's reactivity and its ability to interact with biological systems. For instance, the aldehyde precursor, 4,4-Difluoro-3-methylbutanal, can be oxidized to form this compound. This transformation suggests that the cellular environment can metabolically process such fluorinated compounds. The fluorine atoms can alter the compound's binding affinity for enzymes and other biomolecules, making it a potential tool for investigating enzyme mechanisms.

General studies on perfluorinated carboxylic acids (PFCAs) in cellular systems, such as human liver cells, have shown that these compounds can modulate transporters involved in metabolism. For example, some PFCAs have been observed to upregulate amino acid transporters. It is conceivable that this compound could interact with similar transport systems, thereby influencing cellular metabolism.

Furthermore, patent literature indicates that this compound is listed among compounds intended for modulating inflammatory and degenerative disorders. google.com This suggests a potential interaction with signaling pathways related to inflammation, such as the complement cascade. google.comgoogle.comgoogleapis.com However, the specific molecular targets and the extent of this modulation by this compound remain to be elucidated through dedicated research.

Table 1: Potential Cellular Effects Based on Related Fluorinated Carboxylic Acids

Cellular Process Observed Effect of Related Fluorinated Carboxylic Acids Potential Implication for this compound
Metabolic Enzyme Interaction Altered binding affinity and potential for enzyme mechanism studies. May act as a specific inhibitor or substrate for certain metabolic enzymes.
Transporter Modulation Upregulation of amino acid transporters by some PFCAs.Could potentially alter the cellular uptake and efflux of key metabolites.
Inflammatory Pathways Listed as a potential modulator of inflammatory disorders. google.comMay interact with components of inflammatory signaling cascades.

Effect on Molecular Conformation and its Link to Bioactivity

The specific effect of this compound on molecular conformation and its direct link to its bioactivity is an area that requires further investigation. The introduction of fluorine can have profound effects on the conformational preferences of a molecule due to the high electronegativity and steric requirements of the fluorine atoms. These conformational changes can, in turn, dictate how the molecule binds to its biological target.

For instance, the substitution of hydrogen with fluorine can alter the acidity (pKa) of the carboxylic acid group and the electrostatic potential of the molecule, which are critical for interactions with biological receptors and enzymes. Molecular modeling and dynamics simulations, which have been used to study the interaction of other molecules with their protein targets, could provide valuable insights into how the difluoro-methyl group of this compound influences its three-dimensional structure and its binding affinity to specific proteins. google.com

While direct experimental data on the conformation of this compound is not available, it is a compound of interest in the development of peptides and other bioactive molecules, as indicated by its inclusion in several patents. justia.comgoogleapis.comepo.org This suggests that its specific stereochemistry and electronic properties, conferred by the difluoromethyl group, are considered important for achieving desired biological effects.

Future Directions and Research Opportunities

Development of Green and Sustainable Synthetic Routes for Difluorinated Building Blocks

The synthesis of organofluorine compounds has traditionally relied on harsh reagents and energy-intensive conditions, prompting a shift towards more environmentally benign methodologies. numberanalytics.comnumberanalytics.com Future research will prioritize the development of green and sustainable routes to access building blocks like 4,4-Difluoro-3-methylbutanoic acid.

Key areas of focus include:

Safer Fluorinating Reagents: A significant challenge in fluorine chemistry is the reliance on hazardous reagents like hydrogen fluoride (B91410) (HF). agchemigroup.eu Research is moving towards safer alternatives. For instance, processes using oxalic acid to extract fluorine from the raw mineral fluorspar (CaF₂) operate under milder, room-temperature conditions, bypassing the need for toxic and corrosive HF. agchemigroup.eu The development of fluorinated ionic liquids and recyclable fluorinated polymers as reagents also represents a move toward lower toxicity and reduced waste. numberanalytics.com

Electrochemical and Photochemical Methods: These emerging techniques offer sustainable alternatives to traditional fluorination. numberanalytics.comnumberanalytics.com Electrochemical fluorination uses electricity to drive reactions, minimizing the need for chemical reagents. numberanalytics.com Similarly, photochemical methods, which use light to initiate reactions, can lead to highly selective fluorinations under mild conditions. numberanalytics.com

Direct Use of Fluorine Sources: A "holy grail" in the field is the direct and safe use of fundamental fluorine sources. ox.ac.uk Recent breakthroughs have shown that grinding fluorspar with a salt like potassium phosphate (B84403) creates a powdered reagent ("Fluoromix") that can be used to synthesize dozens of fluorochemicals directly, avoiding the hazardous intermediates typical in the current industrial supply chain. ox.ac.uk

Catalytic Approaches: Developing catalytic systems that utilize safer fluorine sources, such as metal fluoride salts, is a key goal. nottingham.ac.uk Research into transition metal catalysts that can facilitate fluorination under mild conditions with high efficiency and selectivity is ongoing. nottingham.ac.uk

Table 1: Comparison of Traditional vs. Green Fluorination Strategies

FeatureTraditional Methods (e.g., HF/Sulfuric Acid)Green/Sustainable Methods
Reagents Highly toxic, corrosive (e.g., HF, F₂) numberanalytics.comagchemigroup.euLower toxicity (e.g., Oxalic acid, Ionic Liquids) numberanalytics.comagchemigroup.eu
Conditions High temperatures (>200°C), high energy agchemigroup.euMild conditions, room temperature agchemigroup.eu
Byproducts Significant hazardous waste numberanalytics.comReduced waste, potential for recycling numberanalytics.comnottingham.ac.uk
Safety High risk, expensive handling agchemigroup.euEnhanced safety, more manageable reagents agchemigroup.eu
Sustainability Low, high environmental footprint numberanalytics.comHigh, reduced carbon footprint ox.ac.uk

Exploration of Novel Catalytic Transformations of this compound

Once synthesized, this compound can serve as a versatile starting material for more complex molecules. Future research will explore novel catalytic transformations to functionalize this building block.

A primary avenue of research is decarboxylative coupling , where the carboxylic acid group is removed and replaced with a new substituent. This strategy is powerful for forming new carbon-carbon or carbon-heteroatom bonds.

Photoredox Catalysis: Visible light-mediated photoredox catalysis has emerged as a powerful tool for the decarboxylation of carboxylic acids under mild conditions. nih.govnih.gov This method generates alkyl radicals that can be used in a variety of subsequent reactions. nih.gov Applying this to this compound could enable its coupling with various partners, including polyfluoroarenes, to create complex fluorinated structures. nih.gov

Palladium Catalysis: Palladium hydride complexes have been shown to be effective catalysts for the decarboxylation of aliphatic carboxylic acids at relatively low temperatures (e.g., 90°C). pnnl.gov The mechanism involves the formation of a palladium-hydride active phase that facilitates the cleavage of the C-COOH bond. pnnl.gov Exploring this catalysis for the title compound could provide a non-photochemical route to its derivatives.

Another area of interest involves reactions at the difluoromethylene group. While the C-F bond is strong, methods for its activation are a major focus in organofluorine chemistry. selectscience.net Furthermore, reactions that utilize the carboxylic acid moiety itself, such as its addition to unsaturated systems, are also being explored. For example, readily available carboxylic acids can add regioselectively to gem-difluoroalkenes under simple heating without the need for catalysts, suggesting potential for polymerization or derivatization pathways. nih.govacs.orgnih.gov

Advancements in Computational Prediction of Fluorine Effects on Molecular Recognition

The effects of fluorination on a molecule's properties can be profound yet difficult to predict intuitively. beilstein-journals.org Computational methods are becoming essential for the rational design of fluorinated molecules. adelphi.edu

Accurate Force Fields: A key challenge is the development of accurate force fields for molecular simulations that can correctly model the unique behavior of fluorine. adelphi.edu Future advancements will focus on refining these parameters to better predict how fluorine substituents influence protein-ligand binding, hydration, and conformational preferences.

Understanding Noncovalent Interactions: Fluorine participates in a range of noncovalent interactions, including hydrogen bonds, and interactions with aryl groups. beilstein-journals.org Computational tools like Density Functional Theory (DFT) and Natural Orbitals for Chemical Valence (NOCV) analysis allow researchers to visualize and quantify these interactions, such as O-H···F or C-H···F bonds. numberanalytics.comnih.gov This helps in understanding how the gem-difluoro group in a molecule derived from this compound might interact with a biological target.

Predicting Physicochemical Properties: Computational models can predict how the difluoromethyl group influences key properties like acidity (pKa), lipophilicity (LogP), and metabolic stability. researchgate.net This predictive power is crucial in the early stages of drug discovery and agrochemical design, allowing for the pre-screening of virtual compounds before committing to synthesis. tandfonline.com

Expansion of Applications in Advanced Materials Science and Agrochemical Research

The unique properties imparted by the difluoromethyl group make building blocks like this compound highly attractive for applications in materials science and agrochemicals. numberanalytics.comresearchgate.net

In materials science , fluorinated compounds are prized for their high thermal stability and chemical resistance. numberanalytics.com

Fluoropolymers: Incorporating difluorinated building blocks can lead to the creation of new fluoropolymers with tailored properties. numberanalytics.comman.ac.uk These materials are used for non-stick coatings, chemically resistant seals, and high-performance applications in the electronics and aerospace industries. numberanalytics.comnumberanalytics.com

Surface Modification: Fluorinated alkanes are used to modify the surface properties of materials, imparting hydrophobicity (water repellency) and reducing friction. numberanalytics.com

Optoelectronics: Fluorinated conjugated materials are used in electronic devices like OLEDs and field-effect transistors. Fluorination can lower the HOMO and LUMO energy levels, facilitating electron injection and improving the material's resistance to oxidative degradation. rsc.org

In agrochemical research , the difluoromethyl (CF₂H) group is a valuable isostere for hydroxyl, amino, or thiol groups and can significantly enhance a compound's biological activity. adelphi.eduacs.orgtechnologypublisher.com

Enhanced Efficacy: Compared to the more common trifluoromethyl (CF₃) group, the CF₂H group offers a more moderate adjustment of a molecule's lipophilicity and metabolic stability. adelphi.eduacs.org This can lead to improved bioavailability and binding affinity to target enzymes or receptors in pests. acs.orgyoutube.com

Fungicides and Herbicides: Many successful fungicides, such as those in the succinate (B1194679) dehydrogenase inhibitor (SDHI) class, contain difluoromethyl-pyrazole groups. researchgate.net The development of novel agrochemicals from building blocks like this compound is a promising area of research. acs.org

Table 2: Potential Impact of the Difluoromethyl Group in Different Applications

Application AreaKey Property Influenced by -CF₂H GroupPotential Advantage
Pharmaceuticals Lipophilicity, metabolic stability, binding affinity acs.orgImproved drug potency and pharmacokinetics technologypublisher.com
Agrochemicals Bioavailability, target affinity adelphi.eduacs.orgHigher efficacy, more precise targeting of pests youtube.com
Materials Science Thermal stability, chemical resistance, surface energy numberanalytics.comCreation of durable, non-stick, water-repellent materials numberanalytics.com
Electronics Electron affinity, oxidative stability rsc.orgMore efficient and stable organic electronic devices rsc.org

Innovative Approaches for Stereoselective Synthesis of Complex Fluorinated Molecules

The presence of a chiral center at the 3-position of this compound means that controlling its stereochemistry is crucial, as different enantiomers can have vastly different biological activities. Future research will focus on innovative methods for the stereoselective synthesis of such complex fluorinated molecules.

Asymmetric Catalysis: The use of chiral catalysts is a powerful strategy for creating specific stereoisomers. youtube.com For example, chiral Nickel(II) complexes have been successfully used for the asymmetric synthesis of fluorinated amino acids, demonstrating that this approach can be applied to create enantio- and diastereomerically pure products on a gram scale. beilstein-journals.orgnih.gov Similar strategies, perhaps using chiral nickel or palladium catalysts, could be developed for the asymmetric hydrogenation or alkylation of precursors to this compound. acs.orgacs.org

Synthesis from Chiral Precursors: An alternative approach involves starting with a known chiral molecule and introducing the fluorine atoms. Halofluorination reactions on functionalized cyclic olefins have been used to create fluorinated building blocks with defined stereochemistry. nih.gov

Enzyme-Catalyzed Reactions: Biocatalysis offers a green and highly selective method for creating chiral molecules. Enzymes can perform reactions with exquisite stereocontrol under mild conditions, and engineering enzymes for novel fluorination or kinetic resolution processes is a burgeoning field of research.

The development of robust and scalable stereoselective methods is essential to fully exploit the potential of chiral fluorinated building blocks like this compound in life sciences and beyond. tandfonline.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4,4-difluoro-3-methylbutanoic acid, and what are their advantages and limitations?

  • Methodological Answer : The synthesis typically involves fluorination of pre-functionalized butanoic acid derivatives. For example:

  • Halogen Exchange : Starting from 4-bromo-4,4-difluorobutanoic acid (CAS: 147345-36-6), nucleophilic fluorination using KF or AgF can replace bromine with fluorine .
  • Ester Intermediates : Ethyl 4,4-difluoro-3-oxobutanoate (CAS: 106260-08-6) can undergo methylation at the α-position via Grignard reagents, followed by hydrolysis to yield the target acid .
  • Challenges : Fluorination efficiency depends on solvent polarity and catalyst choice. Side reactions like over-fluorination or ester hydrolysis require careful pH control .

Q. How can NMR spectroscopy differentiate this compound from structurally similar fluorinated acids?

  • Methodological Answer : Key NMR features include:

  • ¹⁹F NMR : Two equivalent fluorine atoms at C4 produce a singlet at δ -120 to -125 ppm.
  • ¹H NMR : The C3 methyl group (CH₃) appears as a triplet (J ≈ 6–8 Hz) due to coupling with adjacent fluorines.
  • Comparison : Unlike 3,5-difluorobenzoic acid (δ -110 ppm, doublet), the butanoic acid backbone lacks aromatic splitting patterns, simplifying assignment .

Q. What purification strategies are optimal for isolating this compound from reaction mixtures?

  • Methodological Answer :

  • Liquid-Liquid Extraction : Use ethyl acetate/water partitioning to remove polar byproducts (e.g., unreacted fluorides).
  • Crystallization : Recrystallize from hexane/ethyl acetate (3:1) to enhance purity (>98%).
  • Chromatography : Reverse-phase HPLC with a C18 column and 0.1% formic acid in acetonitrile/water gradient achieves baseline separation of fluorinated impurities .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of chiral derivatives of this compound?

  • Methodological Answer :

  • Asymmetric Catalysis : Use chiral auxiliaries like Evans’ oxazolidinones to induce enantioselective methylation at C3.
  • Enzymatic Resolution : Lipase-catalyzed ester hydrolysis (e.g., CAL-B) can separate racemic mixtures, yielding enantiopure (R)- or (S)-acids with >90% ee .
  • X-ray Crystallography : Validate absolute configuration using SHELXL refinement (CCDC deposition recommended) .

Q. What analytical approaches resolve contradictions in spectroscopic data for fluorinated impurities in this compound?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Differentiate isomers (e.g., 3-methyl vs. 4-methyl) by exact mass (Δ < 0.001 Da).
  • 2D NMR (COSY, HSQC) : Map coupling networks to distinguish between regioisomeric byproducts.
  • Case Study : A ¹⁹F-¹H HOESY experiment confirmed fluorine proximity to the methyl group, ruling out a 2-methyl isomer .

Q. How does the fluorination pattern of this compound influence its reactivity in peptide coupling reactions?

  • Methodological Answer :

  • Electronic Effects : The electron-withdrawing fluorine atoms increase the acidity of the α-proton (pKa ~2.8), enhancing activation for coupling reagents like HATU or DCC.
  • Steric Hindrance : The C3 methyl group reduces coupling efficiency with bulky amines (e.g., tert-butyl glycine) by 20–30% compared to non-methylated analogs.
  • Optimization : Pre-activation with EDCl/HOAt in DMF at 0°C improves yields to >85% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.